2-Ethylpent-4-enoic acid

Description

Molecular Architecture and Unsaturation Significance in Carboxylic Acids

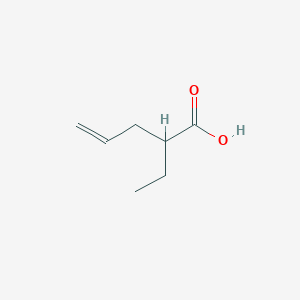

The molecular structure of 2-ethylpent-4-enoic acid (C₇H₁₂O₂) features a five-carbon pentanoic acid backbone with two key functional groups: a carboxylic acid group (-COOH) and a terminal alkene (vinyl group, -CH=CH₂). An ethyl group (-CH₂CH₃) is substituted at the alpha-carbon (C2) position relative to the carboxyl group. This combination of a branched alkyl chain, a carboxylic acid, and a site of unsaturation imparts a distinct reactivity profile to the molecule.

The presence of the double bond between C4 and C5 is of particular significance. Unsaturated carboxylic acids are crucial building blocks in organic synthesis, serving as precursors to a wide array of other functional groups and molecular frameworks. chemistryviews.org The alkene moiety can undergo various addition reactions, while the carboxylic acid can be converted into esters, amides, acyl halides, and other derivatives. This dual reactivity allows for sequential and selective chemical modifications at different sites within the molecule.

The spatial arrangement of these functional groups also influences the molecule's chemical behavior. The ethyl group at the α-position can introduce steric hindrance, potentially influencing the stereochemical outcome of reactions at the chiral center created at C2.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1575-73-1 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| InChI Key | MCEBMFWJKMJTPD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC=C)C(=O)O |

Data sourced from PubChem and other chemical suppliers. nih.govstenutz.eusigmaaldrich.com

Contextual Role in Modern Organic Synthesis and Chemical Transformations

In the landscape of modern organic synthesis, this compound and related unsaturated carboxylic acids are valued as versatile synthons. Their utility stems from the ability to participate in a diverse range of chemical transformations, making them key intermediates in the construction of more complex molecules.

Key Synthetic Applications and Transformations:

Building Block for Complex Molecules: The bifunctional nature of this compound allows it to serve as a foundational piece in the assembly of intricate molecular architectures. For instance, its structural relative, (R)-2-methylpent-4-enoic acid, has been utilized in the synthesis of the pharmaceutical compound Sacubitril. wikipedia.org This highlights the potential of such substituted pentenoic acids in medicinal chemistry.

Polymer Chemistry: The unsaturated bond in this compound makes it a candidate monomer for polymerization reactions. It can be incorporated into polymers like acrylic resins and polymer blends, potentially enhancing their mechanical and thermal properties.

Derivatization Reactions: The carboxylic acid functionality is a gateway to a multitude of derivatives. Standard organic reactions can convert it into esters, amides, and acyl chlorides. These transformations are fundamental in multi-step synthetic sequences.

Reactions of the Alkene Group: The terminal double bond can undergo a variety of addition and oxidation reactions. For example, it can be reduced to a saturated alkane or oxidized to form aldehydes or ketones.

Research Findings on Synthetic Routes and Reactions:

Several synthetic strategies can be employed to produce α,β-unsaturated carboxylic acids, which are structurally related to this compound. These methods include the Wittig and Horner-Wadsworth-Emmons reactions, although these can produce significant byproducts. chemistryviews.org More modern, efficient methods, such as the copper-catalyzed carboxylation of alkynes with CO₂, offer a more direct and atom-economical approach. chemistryviews.org

The reactivity of unsaturated carboxylic acids is a subject of ongoing research. For example, methods for the selective reduction of the carboxylic acid group to an alcohol without affecting the double bond are highly sought after. Biocatalytic approaches using enzymes like carboxylic acid reductases (CARs) are being developed to achieve this transformation under mild conditions. rsc.org

Furthermore, the decarboxylative halogenation of α,β-unsaturated carboxylic acids, a variation of the Hunsdiecker reaction, provides a route to vinyl halides, which are themselves valuable synthetic intermediates. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEBMFWJKMJTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304913 | |

| Record name | 2-ethylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-73-1 | |

| Record name | 2-Ethyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 168189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-ethyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Pathways for 2 Ethylpent 4 Enoic Acid

Catalytic Strategies in Asymmetric Synthesis

The creation of a specific stereoisomer of 2-ethylpent-4-enoic acid is paramount for its potential applications, making asymmetric catalysis a cornerstone of its synthesis. These methods employ chiral catalysts to control the three-dimensional arrangement of atoms in the final product.

The enantioselective synthesis of α-substituted carboxylic acids, including this compound, can be achieved through various catalytic methods. One notable, albeit non-catalytic, approach that provides a benchmark for enantioselectivity is the use of chiral auxiliaries. For instance, the synthesis of (R)-(+)-2-ethylpent-4-enoic acid has been documented. This synthesis involves the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The corresponding N,N-diphenyl amide derivative has also been prepared, demonstrating the utility of this method in generating enantiomerically enriched products mdpi.com.

While direct catalytic enantioselective methods for this compound are not extensively reported, analogous reactions provide insight into potential catalyst systems. Chiral bifunctional catalysts, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have proven effective in the enantioselective halolactonization of 4-pentenoic acids iucr.orgdiva-portal.org. These catalysts, possessing both a Lewis basic site (e.g., a sulfide (B99878) or selenide) and a Brønsted acidic site (a hydroxyl group), can activate both the substrate and the electrophile, leading to high levels of enantiocontrol in the formation of γ-butyrolactones. Such lactones can be considered precursors or derivatives of the target acid.

Furthermore, chiral hypervalent iodine catalysts have been employed in the enantioselective oxylactonization of 4-pentenoic acid derivatives, offering a pathway to chiral γ-butyrolactones which are structurally related to 2-substituted pentenoic acids beilstein-journals.org. The development of C2-symmetric chiral iodoarenes as pre-catalysts has enabled the synthesis of sulfonyloxy- and phosphoryloxy-γ-butyrolactones with good yields and high enantioselectivities beilstein-journals.orgmdpi.com.

The table below summarizes representative chiral catalyst systems and their application in the synthesis of compounds analogous to this compound.

| Catalyst Type | Reaction | Substrate Analogue | Key Features |

| Chiral Bifunctional Selenide | Iodolactonization | 4-Aryl-4-pentenoic acids | High enantioselectivity through cooperative activation. |

| Chiral Hypervalent Iodine | Oxylactonization | 4-Pentenoic acid derivatives | Access to enantioenriched γ-lactones. |

| Chiral Triaryl Phosphates | Iodolactonization | 4-Substituted 4-pentenoic acids | High yields and enantioselectivities. frontiersin.org |

When a molecule contains more than one stereocenter, the control of diastereoselectivity becomes crucial. For derivatives of this compound, such as those with additional substituents, diastereoselective reactions are key.

The enolate Claisen rearrangement of glycolate (B3277807) esters has been utilized for the diastereoselective synthesis of 2-hydroxy-3-methyl-4-pentenoic acids rsc.org. This method allows for the controlled formation of either the erythro or threo diastereomer depending on the reaction conditions and the geometry of the enolate.

Halocyclization reactions of 2-substituted 4-pentenoic acids and their derivatives also exhibit diastereoselectivity. The use of additives like Ti(OiPr)4 can influence the stereochemical outcome of iodolactonization, leading to an increased preference for the 1,3-cis product rsc.org. The control mechanism is believed to involve the formation of a chelated transition state where the titanium (IV) coordinates to polar substituents on the substrate.

Furthermore, the diastereoselective bromolactonization of α-substituted 4-pentenoic acids and amides can be controlled to yield either cis or trans products by choosing the appropriate substrate and reaction conditions researchgate.net. The following table illustrates the diastereoselective outcomes in related synthetic routes.

| Reaction | Substrate Type | Diastereomeric Outcome | Controlling Factor |

| Enolate Claisen Rearrangement | Glycolate Esters | erythro or threo | Enolate Geometry |

| Iodolactonization with Ti(OiPr)4 | 2-Substituted 4-Pentenoic Acids | 1,3-cis | Chelation Control rsc.org |

| Bromolactonization | α-Substituted 4-Pentenoic Acids/Amides | cis or trans | Substrate and Reagent Choice researchgate.net |

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of well-known MCRs like the Ugi and Petasis reactions can be applied to create structurally similar compounds.

The Ugi four-component condensation (U-4CC) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives organic-chemistry.org. By using an unsaturated carboxylic acid in this reaction, it is possible to generate peptidomimetics with an unsaturated side chain beilstein-journals.orgmdpi.com. The use of α,β-unsaturated carboxylic acids in Ugi-type reactions has been shown to lead to highly substituted diketopiperazines mdpi.com.

The Petasis borono-Mannich (PBM) reaction is another versatile MCR that involves the reaction of an amine, a carbonyl compound (often glyoxylic acid), and a vinyl- or aryl-boronic acid to form substituted amines, including α-amino acids wikipedia.orgorganic-chemistry.org. This reaction is particularly useful for synthesizing β,γ-unsaturated amino acids when vinyl boronic acids are used wikipedia.orgacs.orgnih.gov. The use of chiral amines can induce high diastereoselectivity wikipedia.org.

The following table outlines how these MCRs could be adapted for the synthesis of analogues of this compound.

| MCR | Components | Potential Product Analogue | Key Advantages |

| Ugi Reaction | Aldehyde, Amine, Unsaturated Carboxylic Acid , Isocyanide | α-Aminoacyl amides with unsaturated side chains | High diversity and complexity in a single step. organic-chemistry.org |

| Petasis Reaction | Amine, Glyoxylic Acid, Vinyl Boronic Acid | β,γ-Unsaturated α-amino acids | Tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org |

Green Chemistry Approaches to Scalable Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the scalable production of this compound, green approaches are highly desirable.

One green strategy involves the use of biocatalysis. Enzymes can operate under mild conditions in aqueous media and exhibit high chemo-, regio-, and stereoselectivity. For example, engineered enzymes like lactate (B86563) dehydrogenase have been used for the enantioselective reduction of α-keto acids, which could be precursors to chiral α-hydroxy acids and subsequently the target carboxylic acid. The use of whole-cell biocatalysts, such as Acetobacter aceti, for the oxidative desymmetrization of diols to chiral hydroxymethyl alkanoic acids also represents a green synthetic route unimi.it.

The use of renewable feedstocks is another key aspect of green chemistry. While direct synthesis from biomass is challenging, the production of platform chemicals from biomass that can then be converted to the target molecule is a viable strategy. For instance, levulinic acid, which can be derived from lignocellulosic biomass, can be a precursor for various chemicals acs.orggoogleapis.com. The hydrothermal conversion of biomass can also produce a range of carboxylic acids, although the selective synthesis of this compound from such complex mixtures would require further development diva-portal.orgwhiterose.ac.uk.

Transition-metal-free oxidation reactions also align with green chemistry principles. The oxidation of allylic alcohols to α,β-unsaturated carboxylic acids using a simple NaOtBu-O2 system is an example of an environmentally benign process rsc.org. Additionally, photoredox catalysis offers a green method for decarboxylative alkylation of α,β-unsaturated carboxylic acids under mild conditions diva-portal.orgacs.org.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Biocatalysis | Use of enzymes or whole cells as catalysts. | Enantioselective reduction of keto-acid precursors or oxidative desymmetrization. unimi.it |

| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Conversion of bio-based precursors to the target molecule. googleapis.com |

| Transition-Metal-Free Oxidation | Oxidation reactions that avoid heavy metal catalysts. | Oxidation of a corresponding allylic alcohol precursor. rsc.org |

| Photoredox Catalysis | Light-mediated reactions. | Decarboxylative functionalization of related unsaturated acids. diva-portal.orgacs.org |

Precursor Design and Reactivity for Selective Transformation

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming new carbon-carbon bonds ucalgary.camsu.edu. The reaction of these nucleophilic reagents with appropriate electrophilic precursors can be used to introduce the ethyl group at the α-position. For example, the reaction of an organocuprate with an α,β-unsaturated lactone could be a potential route. The reactivity of organometallic compounds is highly dependent on the metal, with organolithium reagents being more reactive and less selective than organocuprates ucalgary.ca.

The use of chiral auxiliaries attached to the precursor is a well-established method for controlling stereochemistry. As mentioned earlier, an Evans' oxazolidinone auxiliary can be used to direct the alkylation of a carboxylic acid derivative, leading to the desired enantiomer of this compound after removal of the auxiliary mdpi.com.

The reactivity of the double bond in the pentenoic acid chain also offers opportunities for selective transformations. For example, palladium-catalyzed arylation of 4-pentenoic acid has been used in the synthesis of other complex molecules researchgate.net. The choice of precursor can also be critical in ring-closing metathesis reactions to form cyclic structures, where the nature of the ester and the olefinic partner can influence the efficiency and selectivity of the reaction acs.org.

| Precursor Design Strategy | Description | Relevance to this compound Synthesis |

| Use of Organometallic Reagents | Introduction of the ethyl group via nucleophilic attack. | Reaction with electrophilic precursors to form the α-ethylated product. ucalgary.camsu.edu |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct stereochemistry. | Enantioselective alkylation to introduce the ethyl group. mdpi.com |

| Functionalized Alkenes | Precursors with specific functional groups on the double bond. | Enables further transformations like cross-coupling or metathesis. researchgate.netacs.org |

Stereochemical Control and Enantiomeric Purity of 2 Ethylpent 4 Enoic Acid

Chirality at the α-Carbon and its Stereochemical Implications

2-Ethylpent-4-enoic acid possesses a single chiral center at the α-carbon (C2), the carbon atom adjacent to the carboxyl group. fluorochem.co.uk The presence of four different substituents on this carbon—a hydrogen atom, an ethyl group, an allyl group (CH₂CH=CH₂), and a carboxylic acid group—results in the existence of two non-superimposable mirror images known as enantiomers. nih.gov These enantiomers are designated as (R)-2-ethylpent-4-enoic acid and (S)-2-ethylpent-4-enoic acid.

These enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their optical activity—the ability to rotate the plane of plane-polarized light in opposite directions. The (R)-enantiomer is laevorotatory (rotates light to the left, indicated by a (-) sign), while the (S)-enantiomer is dextrorotatory (rotates light to the right, indicated by a (+) sign). wiley-vch.de Their interaction with other chiral molecules, such as enzymes or chiral catalysts, also differs significantly, which is a key consideration in their chemical and biological applications. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

Asymmetric Induction in this compound Formation

Achieving stereochemical control during the synthesis of this compound to favor the formation of one enantiomer over the other is a significant goal in organic synthesis. This process, known as asymmetric induction or enantioselective synthesis, often employs chiral auxiliaries or catalysts.

One established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. wikipedia.org In this approach, the chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. For a related compound, (2R)-2-methylpent-4-enoic acid, the synthesis involves acylating an oxazolidinone derivative, followed by the stereoselective addition of an allyl group to the enolate. wikipedia.orgsmolecule.com The chiral auxiliary guides the incoming group to a specific face of the molecule, thereby creating the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched carboxylic acid. wikipedia.org

Another powerful technique for asymmetric induction is the Claisen rearrangement, which can be rendered asymmetric by using chiral ligands. For instance, in the synthesis of a derivative, the use of quinidine (B1679956) as a ligand in an asymmetric Claisen rearrangement resulted in the formation of the (S,S)-enantiomer with a high enantiomeric excess of 87%. google.com In contrast, using quinine (B1679958) as the ligand favored the formation of the undesired enantiomer. google.com

Enantiomeric Resolution Techniques for Scalemic Mixtures

When a synthetic route produces a racemic or scalemic (unequal mixture of enantiomers) mixture of this compound, resolution techniques are required to separate the enantiomers.

A classic and effective method is resolution via the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, such as an alkaloid like quinine or a chiral amine like (+)-phenylethylamine. wiley-vch.de The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

One documented resolution of racemic this compound involves its reaction with quinine in boiling acetone. wiley-vch.de After several crystallizations, the salt of the laevorotatory enantiomer is isolated. Subsequent treatment of the purified diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid. wiley-vch.de A study reported obtaining (R)-(+)-2-ethylpent-4-enoic acid with an optical rotation of [α]D²⁵: +2.2° after five crystallizations using (+)-phenylethylamine. wiley-vch.de

| Resolving Agent | Solvent | Enantiomer Isolated | Yield | Optical Rotation ([α]D) |

|---|---|---|---|---|

| Quinine | Acetone | Laevorotatory (R-enantiomer) | Not specified | Not specified |

| (+)-Phenylethylamine | Ether | Dextrorotatory (S-enantiomer) | 23% | +2.2° (at 25°C) |

Enzymatic resolution is another powerful technique. google.com This method utilizes the stereoselectivity of enzymes, such as acylases, which can selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, acylase I from Aspergillus sp. has been used in the kinetic resolution of related amino acid derivatives, separating the diastereomeric product mixture from an asymmetric Claisen rearrangement. google.com This highlights the potential for enzymatic methods in obtaining enantiopure forms of this compound or its derivatives.

Impact of Stereochemistry on Subsequent Chemical Transformations

The absolute configuration at the α-carbon of this compound is crucial as it dictates the stereochemical outcome of subsequent reactions, making it a valuable chiral building block in organic synthesis. smolecule.com The defined three-dimensional structure of a single enantiomer can be used to control the formation of new stereocenters in more complex molecules.

For example, the chiral properties of related compounds are utilized in asymmetric catalysis and in the synthesis of chiral pharmaceuticals. smolecule.com The enantiomerically pure acid can be converted into other functional groups, and its inherent chirality influences the facial selectivity of reactions on nearby prochiral centers. In the synthesis of cytospolide E, a derivative of 2-methylpent-4-enoic acid was used in a modified Crimmins aldol (B89426) reaction, where the existing stereocenter on the acid controlled the stereochemistry of the newly formed alcohol. acs.org Similarly, in aldol additions, chiral auxiliaries derived from amino acids can direct the facial selectivity of carbonyl additions, a principle that applies when using chiral acids like this compound as starting materials. vulcanchem.com

The use of a specific enantiomer is critical in drug synthesis. For instance, the related compound (R)-2-methylpent-4-enoic acid is used as a reagent to introduce a specific chiral center during the synthesis of Sacubitril, a medication for heart failure. wikipedia.orgsmolecule.com This underscores how the stereochemical purity of the initial building block directly translates to the stereochemical integrity and, ultimately, the biological activity of the final product.

Reaction Mechanisms and Kinetics of 2 Ethylpent 4 Enoic Acid Transformations

Elucidation of Mechanism in Nucleophilic and Electrophilic Additions to the Alkene Moiety

The alkene group in 2-ethylpent-4-enoic acid is susceptible to both electrophilic and nucleophilic addition reactions. The specific pathway is determined by the nature of the attacking reagent and the reaction conditions.

Electrophilic Addition: The carbon-carbon double bond acts as a nucleophile, attacking electrophilic species. This is a fundamental transformation for alkenes. thieme-connect.de The mechanism typically proceeds through a two-step pathway involving the formation of a carbocation intermediate. For instance, in the addition of a hydrogen halide (H-X), the initial step is the attack of the alkene's π-electrons on the hydrogen atom, leading to the formation of a secondary carbocation at the more substituted carbon (C5) and a halide ion. This follows Markovnikov's rule. The subsequent rapid attack by the nucleophilic halide ion on the carbocation yields the final addition product. The presence of the electron-withdrawing carboxylic acid group can influence the reaction rate by destabilizing the carbocation intermediate.

Nucleophilic Addition (Conjugate Addition): While less common for isolated alkenes, the double bond in this compound is in a position that allows for conjugate addition, although it is not an α,β-unsaturated system where this mechanism is most prevalent. In α,β-unsaturated carbonyl compounds, a nucleophile attacks the β-carbon, a process also known as 1,4-addition. libretexts.org For this compound, a strong nucleophile could potentially attack the C4 or C5 position, but this is less favorable than with conjugated systems. The reaction would initiate with the nucleophile attacking one of the carbons of the double bond, with subsequent protonation of the resulting carbanion. libretexts.org

Table 1: Reagents and Mechanistic Features of Addition Reactions

| Reaction Type | Reagent Class | Intermediate | Product Type |

|---|---|---|---|

| Electrophilic Addition | Hydrogen Halides (H-X) | Secondary Carbocation | Halogenated Alkane |

| Electrophilic Addition | Halogens (X₂) | Halonium Ion | Dihaloalkane |

| Electrophilic Addition | Water (in acid) | Secondary Carbocation | Alcohol (Hydration) |

Mechanistic Insights into Carboxylic Acid Derivatization

The carboxylic acid functional group is a key site for derivatization, primarily through nucleophilic acyl substitution. These reactions involve the replacement of the hydroxyl (-OH) group of the carboxyl moiety with another nucleophile.

The general mechanism begins with the activation of the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A nucleophile then attacks this carbon, leading to a tetrahedral intermediate. The subsequent elimination of a leaving group (typically water) and deprotonation regenerates the carbonyl double bond, yielding the derivative.

Esterification: A common derivatization is the Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst. The alcohol acts as the nucleophile. To avoid harsh acidic conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile.

Amide Formation: The reaction with an amine to form an amide is mechanistically similar. However, since amines are basic, the direct reaction can be slow due to acid-base neutralization. Therefore, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) are often employed to facilitate the formation of a stable amide bond.

Acyl Halide Formation: Conversion to an acyl halide, a highly reactive derivative, can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the formation of a chlorosulfite intermediate which then undergoes intramolecular nucleophilic attack by the chloride ion.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Derivative | Reagent(s) | Catalyst/Activator | Key Mechanistic Step |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | H⁺ (acid) or DCC | Nucleophilic attack by alcohol on activated carboxyl group |

| Amide | Amine (R'-NH₂) | EDCI, HOBt | Formation of an active ester intermediate, followed by aminolysis |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | None | Formation of O-acylisourea intermediate |

Intramolecular Cyclization Pathways and Driving Forces

The presence of both a double bond and a carboxylic acid group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of cyclic structures, typically lactones (cyclic esters). The driving force for these reactions is often the formation of a thermodynamically stable five- or six-membered ring.

Halolactonization: A prominent example of intramolecular cyclization is halolactonization. In the presence of a halogen source (like I₂ or Br₂) and a mild base (like NaHCO₃), an electrophilic halogen species is attacked by the alkene's double bond. This forms a cyclic halonium ion intermediate. The carboxylate group, acting as an internal nucleophile, then attacks one of the carbons of the halonium ion ring from the backside. This intramolecular S_N2 reaction opens the halonium ion and forms the lactone ring. The stereochemistry of the final product is well-defined due to the constraints of the cyclic intermediate and the backside attack mechanism.

Selenocyclization: A similar transformation can be induced using selenium-based electrophiles. For instance, reacting an alkenyl hydantoin (B18101) (derived from an unsaturated acid) with phenylselenyl chloride (PhSeCl) can trigger an intramolecular cyclization. researchgate.net The mechanism involves the formation of a cyclic seleniranium ion intermediate from the alkene. A nearby nucleophile, such as a nitrogen atom within the hydantoin structure, then performs an intramolecular nucleophilic attack to form a bicyclic product. researchgate.net

Table 3: Intramolecular Cyclization Pathways

| Reaction Name | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| Iodolactonization | I₂, NaHCO₃ | Iodonium Ion | γ-lactone with iodine substituent |

| Bromolactonization | Br₂, NaHCO₃ | Bromonium Ion | γ-lactone with bromine substituent |

| Selenocyclization | PhSeCl | Seleniranium Ion | Selenium-containing cyclic product |

Oxidation and Reduction Pathways: Mechanistic Analysis

The two functional groups of this compound can be selectively or fully oxidized or reduced depending on the reagents and conditions employed.

Oxidation:

Alkene Oxidation: The double bond can be oxidized under various conditions. With a strong oxidizing agent like hot, acidic potassium permanganate (B83412) (KMnO₄), oxidative cleavage of the double bond occurs. This would break the C4-C5 bond, leading to the formation of a carboxylic acid and ultimately carbon dioxide. Milder oxidation with cold, dilute KMnO₄ would result in the formation of a diol (a vicinal diol) via a cyclic manganate (B1198562) ester intermediate. Ozonolysis (O₃ followed by a reductive or oxidative workup) is another method for cleaving the double bond to yield aldehydes or carboxylic acids.

Carboxylic Acid Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions.

Reduction:

Alkene Reduction: The double bond is readily reduced to a single bond via catalytic hydrogenation. This reaction typically involves exposing the compound to hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). The mechanism involves the adsorption of both the H₂ and the alkene onto the surface of the metal catalyst, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition), resulting in the formation of 2-ethylpentanoic acid.

Carboxylic Acid Reduction: The carboxylic acid group is resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). leah4sci.com However, it can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). leah4sci.com The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. This process typically requires a stoichiometric amount of the reagent and an acidic workup to protonate the resulting alkoxide. If both functional groups are to be reduced, LiAlH₄ would reduce the carboxylic acid to an alcohol and the alkene to an alkane.

Table 4: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Oxidation (mild) | Cold, dilute KMnO₄ | Alkene | 2-Ethyl-4,5-dihydroxypentanoic acid |

| Oxidation (strong) | Hot, acidic KMnO₄ | Alkene | Propanoic acid and other fragments |

| Reduction | H₂/Pd-C | Alkene | 2-Ethylpentanoic acid |

| Reduction | LiAlH₄ | Carboxylic Acid (and Alkene) | 2-Ethylpentan-1-ol |

Derivatization and Functionalization Strategies of 2 Ethylpent 4 Enoic Acid

Esterification and Amidation: Enhancing Molecular Diversity

The carboxylic acid group of 2-ethylpent-4-enoic acid is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations not only mask the acidic proton but also introduce a wide array of functional groups, thereby expanding the molecule's utility in subsequent synthetic steps.

Esterification is typically achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemguide.co.uk The reaction is generally carried out under reflux conditions to drive the equilibrium towards the ester product. For instance, the reaction of this compound with methanol (B129727) would yield methyl 2-ethylpent-4-enoate. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thus tuning the properties of the resulting ester.

Amidation , the formation of an amide from the carboxylic acid, typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to promote amide bond formation directly. A study on the related 2-methylpent-4-enoic acid demonstrated its conversion to 2-methyl-N-phenylpent-4-enamide by reaction with aniline. rsc.org This suggests a similar transformation is readily achievable for this compound.

These derivatization strategies are crucial for protecting the carboxylic acid functionality during reactions targeting the alkene, or for introducing handles for further molecular elaboration.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, p-TsOH), Reflux | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

Selective Functionalization of the Pent-4-ene Moiety

The terminal double bond in this compound offers a rich platform for a variety of selective functionalization reactions, allowing for the introduction of new stereocenters and functional groups.

Oxidation of the alkene can lead to several valuable products. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would convert the pent-4-ene moiety into an epoxide. smolecule.com This epoxide can then be opened by various nucleophiles to introduce a range of substituents. Dihydroxylation of the double bond can be performed using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions to yield a diol. A more aggressive oxidation with hot, acidic KMnO₄ would cleave the double bond, leading to the formation of a carboxylic acid and ultimately carbon dioxide.

Reduction of the pent-4-ene group to the corresponding saturated pentyl chain can be readily accomplished through catalytic hydrogenation. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, converting this compound into 2-ethylpentanoic acid.

Hydroboration-Oxidation provides a method for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.com Treatment of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield 2-ethyl-5-hydroxypentanoic acid. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.com This reaction is stereospecific, with the hydroboration step proceeding via a syn-addition. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.com

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | 1. OsO₄ or cold, basic KMnO₄ 2. NaHSO₃ | Diol |

| Oxidative Cleavage | Hot, acidic KMnO₄ | Carboxylic Acid |

| Hydrogenation | H₂, Pd/C | Alkane |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) |

Incorporation into Complex Molecular Architectures as a Building Block

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. While direct examples of its use are not extensively documented in publicly available literature, the application of its close analogue, (R)-2-methylpent-4-enoic acid, in the synthesis of the heart failure medication Sacubitril highlights its potential. wikipedia.orgsmolecule.com In this synthesis, the chiral pentenoic acid derivative is used to introduce a key stereocenter into the final drug molecule. wikipedia.orgsmolecule.com

Similarly, this compound can be envisioned as a precursor in the synthesis of various complex structures. For example, the synthesis of fluvirucinin A2 involved the selective oxidation of a propenyl group followed by a Grignard addition to the resulting aldehyde, demonstrating a pathway where a modified pentenoic acid could be incorporated. ub.edu The esterification of 2-allyl-4-pentenoic acid with a complex alcohol in the synthesis of a hexahydronaphthalene (B12109599) derivative further illustrates how such building blocks can be integrated into larger molecular frameworks. prepchem.com

Synthesis of Analogues with Modified Structural Features

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties. Modifications can be introduced at various positions of the molecule.

One approach to creating analogues involves the alkylation of a malonic ester. For example, the synthesis of 4-pentenoic acid can be achieved by reacting diethyl malonate with allyl chloride, followed by saponification and decarboxylation. google.com By using an ethyl-substituted malonic ester as the starting material, this method could be adapted to synthesize this compound and its analogues with different alkyl groups at the 2-position.

Analogues with modifications to the double bond can also be synthesized. For instance, the synthesis of 2-hydroxy-4-pentynoic acid, an analogue with an alkyne instead of an alkene, has been reported starting from propargyl alcohol and diethyl 2-acetamidomalonate. beilstein-journals.org A similar strategy could potentially be employed to create 2-ethyl-4-pentynoic acid.

Furthermore, the synthesis of related unsaturated acids, such as 3-ethylpent-2-enoic acid, has been described, highlighting the possibility of creating isomers of this compound with the double bond at different positions within the carbon chain. smolecule.com

| Analogue Type | Synthetic Strategy Example |

| Modified Alkyl Chain | Alkylation of a substituted malonic ester with an allyl halide. |

| Modified Unsaturation | Use of propargyl-containing starting materials to introduce an alkyne. |

| Isomeric Double Bond | Isomerization of the double bond using a suitable catalyst. |

Advanced Spectroscopic Characterization and Computational Studies of 2 Ethylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the molecular structure of organic compounds like 2-ethylpent-4-enoic acid. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. magritek.com

High-resolution one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbon atoms in this compound. The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of each proton, while spin-spin coupling constants (J) provide information about the connectivity between adjacent, non-equivalent protons. researchgate.net For instance, the terminal alkene protons are expected to show characteristic signals in the vinyl region of the spectrum.

Two-dimensional (2D) NMR techniques are employed to overcome the limitations of 1D spectra, especially in complex molecules where signal overlap can occur. weebly.com Experiments such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling correlations, mapping the proton connectivity throughout the molecule's carbon skeleton. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the ethyl substituent at the C2 position and the terminal double bond at the C4 position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on standard chemical shift values and coupling constant principles for analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 (COOH) | ~10-12 | singlet (broad) | ~175-180 |

| 2 (CH) | ~2.4-2.6 | multiplet | ~45-50 |

| 3 (CH₂) | ~2.2-2.4 | multiplet | ~35-40 |

| 4 (CH) | ~5.7-5.9 | multiplet | ~135-140 |

| 5 (CH₂) | ~5.0-5.2 | multiplet | ~115-120 |

| Ethyl-CH₂ | ~1.5-1.7 | multiplet | ~25-30 |

| Ethyl-CH₃ | ~0.9-1.0 | triplet | ~10-15 |

NMR-controlled titration is a powerful hyphenated technique that combines NMR spectroscopy with potentiometric titration to study acid-base equilibria. scribd.comresearchgate.net By monitoring the chemical shifts of specific "reporter" nuclei (such as ¹H or ¹³C) as a function of pH, one can determine the macroscopic and microscopic dissociation constants (pKa values) of ionizable groups. researchgate.net

For this compound, this method is ideal for precisely determining the pKa of the carboxylic acid group. During a titration with a base, the chemical shifts of the nuclei close to the carboxylic acid function (e.g., the proton at C2 and the carbonyl carbon C1) will exhibit a sigmoidal change as the pH of the solution increases. researchgate.net The inflection point of this sigmoidal curve corresponds to the pKa value. This technique provides not only the thermodynamic constant but also the ion-specific chemical shifts for both the protonated (acidic) and deprotonated (conjugate base) forms of the molecule, offering insight into the electronic changes that occur upon deprotonation. scribd.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These methods are complementary and provide a detailed fingerprint of the functional groups present and information on molecular conformation and bonding.

In IR spectroscopy, absorption of infrared radiation occurs when a vibration leads to a change in the molecule's dipole moment. For this compound, the highly polar C=O (carbonyl) and O-H bonds of the carboxylic acid group produce strong, characteristic absorption bands. The O-H stretch is particularly notable for its broadness, typically spanning from 3500 to 2500 cm⁻¹, due to strong intermolecular hydrogen bonding that forms dimers in the liquid or solid state. spectroscopyonline.com

Raman spectroscopy, on the other hand, relies on the inelastic scattering of light, with a signal arising when a vibration causes a change in the polarizability of a bond. mt.com Therefore, the non-polar C=C double bond and the C-C single bonds of the carbon backbone in this compound, which are weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure and the unsaturation of the molecule.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | IR | 2500-3500 | Strong, Broad |

| C-H Stretch (sp²) | Alkene | IR, Raman | 3010-3100 | Medium |

| C-H Stretch (sp³) | Alkane | IR, Raman | 2850-3000 | Strong |

| C=O Stretch | Carboxylic Acid | IR | 1700-1725 | Very Strong |

| C=C Stretch | Alkene | Raman | 1640-1680 | Strong |

| C-O Stretch | Carboxylic Acid | IR | 1210-1320 | Strong |

| O-H Bend | Carboxylic Acid | IR | 1395-1440 | Medium |

Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used for precise molecular weight determination and structural elucidation through the analysis of fragmentation patterns. wikipedia.org For this compound (C₇H₁₂O₂), high-resolution mass spectrometry would confirm the molecular formula with a monoisotopic mass of approximately 128.0837 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms an energetically unstable molecular ion (M⁺˙) which then undergoes fragmentation. wikipedia.org The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. For carboxylic acids, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Key fragmentation pathways for this compound are expected to include:

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak. libretexts.org

Loss of a carboxyl group (•COOH): Resulting in an [M-45]⁺ peak. savemyexams.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the ethyl group ([M-29]⁺) or the allyl group ([M-41]⁺).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond, can also occur. wikipedia.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Lost Fragment | Identity of Fragment Ion |

| 128 | - | [M]⁺˙ (Molecular Ion) |

| 111 | •OH | [M-17]⁺ |

| 99 | •C₂H₅ | [M-29]⁺ |

| 87 | •C₃H₅ | [M-41]⁺ |

| 83 | •COOH | [M-45]⁺ |

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and aiding in its interpretation. These methods can predict geometries, energies, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. kva.se It is used to calculate the ground-state energy and electron density of a molecule, from which numerous other properties can be derived. scispace.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation(s) of the molecule, providing bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the IR and Raman spectra from first principles. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Predict Reactivity Indices: Conceptual DFT provides a framework to define and calculate indices like electronic chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will behave in chemical reactions. mdpi.com

Table 4: Applications of DFT for this compound Analysis

| Predicted Property | Relevance |

| Optimized 3D Structure | Provides accurate bond lengths and angles for the ground state. |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| HOMO/LUMO Energies | Predicts electronic transition energies and sites of electrophilic/nucleophilic attack. |

| Electrostatic Potential Map | Visualizes charge distribution and identifies reactive sites. |

| NMR Chemical Shifts | Complements experimental data for structural assignment. |

| Thermodynamic Properties | Calculates enthalpy of formation, entropy, and Gibbs free energy. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information on conformational changes and intermolecular interactions. nih.govbiorxiv.org Although specific MD studies focused exclusively on this compound are not readily found in the literature, the methodology can be described for its application to this molecule.

An MD simulation of this compound would begin by defining a force field (e.g., AMBER, GAFF2) to describe the interatomic forces within the molecule and its interactions with its environment. biorxiv.org The simulation would model the molecule in a solvent, typically water, to mimic physiological or reaction conditions. biorxiv.org The system is then subjected to energy minimization, followed by heating and equilibration to a desired temperature and pressure (e.g., 300 K and 1 bar). jinr.ru

By simulating the trajectory of each atom over time (from nanoseconds to microseconds), MD can reveal the molecule's conformational landscape. conicet.gov.ar For this compound, this would involve tracking the dihedral angles of the rotatable bonds to identify the most stable, low-energy conformations. mun.ca The flexibility of the ethyl and allyl groups attached to the chiral center can be quantified, and the root-mean-square deviation (RMSD) can be calculated to assess the stability of different conformations over time. nih.gov

Furthermore, MD simulations can elucidate intermolecular interactions. In an aqueous environment, the simulation would show the formation and dynamics of hydrogen bonds between the carboxylic acid group of this compound and surrounding water molecules. researchgate.net In simulations of higher concentrations, the formation of dimeric structures, where two carboxylic acid molecules interact via strong hydrogen bonds, could be observed and quantified—a phenomenon well-documented for carboxylic acids. arastirmax.com This provides insight into its behavior in both polar and non-polar environments.

Modeling of Reaction Transition States and Energetics

The modeling of reaction transition states and energetics provides crucial information about the reactivity of a molecule and the mechanisms of its chemical transformations. mit.edu Quantum chemistry methods, particularly Density Functional Theory (DFT), are the standard for these calculations. arastirmax.comresearchgate.net These methods allow for the precise calculation of the high-energy, fleeting structures known as transition states, which represent the energy barrier a reaction must overcome. mit.edu

For this compound, a relevant reaction to model would be an electrophilic addition to the C=C double bond, such as halolactonization, which is a common intramolecular cyclization for alkenoic acids. researchgate.netrsc.org In such a study, computational chemists would model the reaction pathway:

Reactant and Product Geometry Optimization: The 3D structures of the reactant (this compound) and the potential lactone product are optimized to find their lowest energy states.

Transition State Search: A search algorithm is used to locate the transition state structure on the potential energy surface between the reactant and product. This is a point of no return from which the reaction proceeds. mit.edu

Frequency Calculation: To confirm a true transition state, a frequency calculation is performed. A genuine transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Studies on similar alkenoic acids have shown that such computational models can distinguish between different possible mechanistic pathways, such as a stepwise mechanism involving an intermediate or a concerted mechanism where bond breaking and forming occur simultaneously. rsc.orgnih.gov For example, DFT calculations have been used to rationalize the diastereoselectivity in halolactonization reactions by analyzing noncovalent interactions in the transition state. researchgate.net Applying this methodology to this compound could predict its cyclization tendencies and the stereochemical outcome of such reactions.

Biocatalytic and Enzymatic Conversions of 2 Ethylpent 4 Enoic Acid

Enzyme-Mediated Asymmetric Transformations

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry, and enzymes are powerful tools for achieving high stereoselectivity. Biotransformations provide a wide array of methods for the asymmetric synthesis and resolution of chiral molecules like 2-ethylpent-4-enoic acid. acs.orgnih.gov

Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of racemic mixtures of carboxylic acids and their esters. rsc.org These enzymes selectively catalyze the hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. For instance, lipases from Candida antarctica (CALB) and esterases from porcine liver (PLE) are frequently used due to their broad substrate specificity and high stereoselectivity. acs.orgnih.gov Well-established protocols exist for the kinetic resolution of chiral carboxylic acid esters, which have been successfully applied on industrial scales for producing optically active drug intermediates. rsc.org

A powerful strategy combines chemical synthesis with enzymatic resolution in a one-pot cascade reaction. Research has demonstrated the successful integration of an asymmetric Ca²⁺-catalyzed acs.orgsmolecule.com-Wittig rearrangement with a subsequent porcine liver esterase (PLE)-mediated hydrolysis. nih.gov This chemoenzymatic approach has been used to synthesize α-hydroxy half-esters with consecutive stereocenters, where the enzymatic step enhances the enantiomeric purity of the final product compared to a purely chemical, stepwise method. nih.gov The use of chiral auxiliaries is another method to achieve asymmetry, though enzymatic methods often provide a more direct route. smolecule.com

Ene-reductases, a family of flavin-dependent enzymes, represent another class of biocatalysts used for asymmetric transformations. nih.gov They catalyze the stereoselective reduction of activated carbon-carbon double bonds, introducing up to two new stereogenic centers in a single step. nih.gov This method has been applied to β-cyanoacrylic acid derivatives, which are structurally related to this compound, to produce precursors for drugs like pregabalin (B1679071) with excellent conversion and enantiomeric excess (>99% ee). nih.gov Furthermore, engineered enzymes, such as cytochromes P450, have been repurposed to catalyze novel stereoselective radical reactions, demonstrating the potential to control both absolute and relative stereochemistry in complex transformations. nih.gov

Table 1: Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters This table summarizes the results of a combined asymmetric acs.orgsmolecule.com-Wittig rearrangement and porcine liver esterase (PLE)-mediated hydrolysis to produce various α-hydroxy half-ester derivatives. The data illustrates the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for both the major and minor diastereoisomers.

| Product | Yield (%) | dr (maj:min) | ee (maj) (%) | ee (min) (%) |

| 3a | 85 | 2.9:1 | 64 | >99 |

| 3b | 46 | 20:1 | 71 | n.d. |

| 3c | 68 | 2.5:1 | 67 | >99 |

| 3j | 62 | 1.4:1 | 41 | 91 |

| Data sourced from ACS Omega. acs.orgnih.gov | ||||

| maj = major diastereoisomer, min = minor diastereoisomer, n.d. = not determined. |

Investigation of Enzyme Specificity and Selectivity in Biotransformations

The success of a biocatalytic process hinges on the specificity and selectivity of the chosen enzyme for the target substrate and reaction. Enzyme specificity determines which substrates can bind to the active site, while selectivity (chemo-, regio-, and stereo-) dictates the reaction's outcome.

In the context of hydrolase-mediated resolutions, enzyme screening is a critical first step. Studies have shown that both the type of enzyme and the reaction conditions significantly influence the outcome. For example, in the hydrolysis of α-hydroxy malonate derivatives, porcine liver esterase (PLE) has been shown to be effective. acs.orgnih.gov The choice of solvent and pH are crucial parameters for optimizing enzyme activity and selectivity. High conversion rates for PLE-mediated hydrolysis have been achieved in Tris buffer (pH 8.5), but enantioselectivity was moderate. nih.gov The addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance enantioselectivity, although it may decrease the reaction rate at higher concentrations. acs.orgnih.gov This trade-off between reaction rate and selectivity is a common challenge in optimizing biocatalytic processes. acs.org

Substrate structure also plays a key role in enzyme specificity. Ene-reductases, for instance, require an electron-withdrawing group to activate the C=C double bond for reduction. nih.gov Deuterium labeling studies on β-cyanoacrylic acids revealed that the nitrile group was the preferred activating and anchoring group in the enzyme's active site over a carboxylic acid or its corresponding methyl ester. nih.gov This highlights the subtle electronic and steric factors that govern substrate recognition and catalysis.

Protein engineering techniques, such as rational design and directed evolution, offer powerful methods to alter and improve an enzyme's natural specificity and selectivity. unimi.it By making specific modifications to the amino acid sequence, researchers can create enzyme variants with enhanced stability, improved catalytic activity, or tailored substrate specificity for non-natural substrates, thereby expanding the toolkit for synthetic organic chemistry. nih.govunimi.it

Table 2: Influence of Reaction Conditions on PLE-Catalyzed Hydrolysis This table shows the effect of different buffer systems and co-solvents on the conversion and enantioselectivity of the major diastereoisomer in the porcine liver esterase (PLE)-mediated hydrolysis of an α-hydroxy diester.

| Entry | Solvent System | Time (h) | Conversion (%) | ee (maj) (%) |

| 1 | Tris buffer (pH 7.0)/HFIP (8:2) | 24 | 99 | 49 |

| 2 | Tris buffer (pH 8.5) | 24 | 99 | 51 |

| 3 | Tris buffer (pH 8.5)/DMSO (8:2) | 24 | 99 | 64 |

| 4 | Carbonate buffer (pH 8.5) | 72 | 86 | 64 |

| Data sourced from ACS Omega. nih.gov | ||||

| HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol; DMSO = Dimethyl Sulfoxide; ee (maj) = enantiomeric excess of the major diastereoisomer. |

Biocatalytic Pathways for Derivatization and Structural Diversification

Biocatalysis provides an attractive "green chemistry" approach for the late-stage diversification of complex molecules, allowing for the creation of new analogs with potentially improved properties. nih.govnih.gov This strategy uses the inherent selectivity of enzymes to modify a core scaffold like this compound, introducing new functional groups in a controlled manner. nih.gov

A wide range of enzymatic reactions can be employed for structural diversification. nih.gov These include:

Oxidation: Cytochrome P450 monooxygenases (P450s) are exceptionally versatile oxidative biocatalysts, capable of performing challenging reactions like hydroxylation and dehydrogenation with high regio- and stereoselectivity, even on complex hydrocarbon skeletons. nih.gov Studies on diterpenoids like abietic acid have shown that microbial fermentation with Streptomyces strains can produce a variety of oxidized derivatives. nih.gov

Esterification and Amidation: Lipases can be used not only for hydrolysis but also for the synthesis of esters and amides under non-aqueous conditions, attaching various alcohol or amine moieties to the carboxylic acid group of this compound.

Halogenation: Halogenases and haloperoxidases can introduce halogen atoms (e.g., chlorine, bromine) into organic molecules, providing a handle for further chemical modifications. nih.gov

Alkylation and Acylation: Transferase enzymes can be used to add alkyl or acyl groups to the molecule. nih.gov

Reduction: As discussed previously, ene-reductases can selectively reduce the double bond of this compound to yield 2-ethylpentanoic acid. nih.gov

These biocatalytic pathways can be used to generate libraries of derivatives from a single starting material. For example, derivatives of a related compound, (R)-2-Amino-2-methylpent-4-enoic acid, have been explored as imaging agents in medical diagnostics after being labeled with fluorine isotopes. The ability to use whole-cell biocatalysts, such as bacteria or fungi, simplifies these processes by providing the necessary enzymes and cofactor regeneration systems in a self-contained manner. unimi.itnih.gov

Table 3: Potential Biocatalytic Reactions for the Diversification of this compound This table outlines various classes of enzymes and the potential modifications they could introduce to the this compound scaffold, leading to structural diversification.

| Enzyme Class | Type of Reaction | Potential Product |

| Cytochromes P450 | Hydroxylation, Oxidation | Hydroxylated or epoxidized derivatives |

| Lipases/Esterases | Esterification, Amidation | Esters, Amides |

| Ene-Reductases | C=C Bond Reduction | 2-Ethylpentanoic acid |

| Halogenases | Halogenation | Halogenated derivatives |

| Transferases | Alkylation, Acylation | Alkylated or acylated derivatives |

Mechanistic Enzymology of this compound Metabolism or Bioconversion

Understanding the enzymatic reaction mechanism at a molecular level is crucial for rational enzyme engineering and process optimization. While specific mechanistic studies on this compound are not extensively detailed, insights can be drawn from research on structurally analogous compounds.

A key area of investigation has been the reductive defluorination of perfluorinated analogs, such as E-perfluoro-4-methylpent-2-enoic acid (PFMeUPA), by anaerobic microbial communities. nih.gov These studies implicate an electron-bifurcating, flavin-based enzyme system, specifically the caffeoyl-CoA (CarC) reductase, in the biotransformation. nih.govnih.gov Computational docking models have shown that the perfluorinated substrate can fit into the enzyme's active site in a reactive configuration, with its double bond positioned near the flavin cofactor that mediates the reduction. nih.govsemanticscholar.org The reaction proceeds via a regiospecific and stereospecific reduction of the α,β-unsaturated double bond, which subsequently leads to the cleavage of carbon-fluorine bonds. nih.gov

The mechanism of dioxygenases provides another relevant model. For example, the TfdA enzyme, which catalyzes the first step in the biodegradation of 2,4-dichlorophenoxyacetic acid, is an Fe(II) and α-ketoglutarate-dependent dioxygenase. nih.gov It uses these cosubstrates to catalyze a hydroxylation reaction. nih.gov The catalytic efficiency of such enzymes is highly dependent on the specific structure of both the primary substrate and the cosubstrate. nih.gov

For ene-reductases, the mechanism involves the flavin cofactor (FMN or FAD) being reduced by a hydride donor, typically NADH or NADPH. nih.govbiorxiv.org The reduced flavin then transfers a hydride to the β-carbon of the activated alkene substrate. A proton is subsequently transferred to the α-carbon from a conserved acid residue in the active site, completing the reduction. nih.gov The substrate's activating group, such as a nitrile or carboxyl group, is essential for polarizing the double bond and for anchoring the substrate correctly within the active site for stereoselective hydride transfer. nih.gov

Applications of 2 Ethylpent 4 Enoic Acid in Materials Science and Organic Synthesis

As a Monomer or Building Block for Specialty Polymers and Functional Materials

2-Ethylpent-4-enoic acid serves as a valuable monomer in the synthesis of specialty polymers and functional materials. Its unsaturated nature allows it to participate in various polymerization reactions, leading to the creation of polymers with tailored properties. The incorporation of this monomer can influence the mechanical and thermal characteristics of the resulting materials.

One of the primary applications in this domain is in the production of acrylic resins. These resins are widely used in coatings, adhesives, and sealants due to their excellent adhesion and durability. The ethyl group on the alpha-carbon of this compound can impart hydrophobicity and flexibility to the polymer backbone, while the carboxylic acid functionality can be leveraged for cross-linking or to enhance adhesion to various substrates.

Furthermore, this compound is utilized in the formulation of polymer blends. Its addition to existing polymer matrices can enhance mechanical properties such as toughness and impact resistance, as well as improve thermal stability. The specific interactions between the carboxylic acid group of the monomer and the functional groups of the host polymer can lead to improved compatibility and a more homogeneous blend.

The polymerization of this compound can proceed through various mechanisms, including free radical polymerization and controlled radical polymerization techniques. The choice of polymerization method can significantly impact the architecture and molecular weight distribution of the resulting polymer, thereby influencing its final properties.

Table 1: Polymerization Applications of this compound

| Application | Description | Resulting Properties |

|---|---|---|

| Acrylic Resins | Used as a comonomer in the synthesis of acrylic polymers for coatings, adhesives, and sealants. | Enhanced adhesion, durability, flexibility, and hydrophobicity. |

Role in the Synthesis of Pharmaceutical Intermediates (excluding drug efficacy/trials)

In the pharmaceutical industry, this compound is a recognized intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Its structural features can be strategically manipulated to construct more complex molecular frameworks.

A notable example of its application is in the synthesis of Valproic Acid, an anticonvulsant medication. This compound is considered a key intermediate in some synthetic pathways leading to Valproic Acid. The synthesis generally involves the reduction of the double bond in this compound to yield the saturated 2-ethylpentanoic acid, which is the chemical structure of Valproic Acid. This reduction can be achieved through catalytic hydrogenation, often using hydrogen gas in the presence of a palladium catalyst.

The synthesis of pharmaceutical intermediates from this compound often involves the protection of the carboxylic acid group, for instance as an ester, to prevent unwanted side reactions during subsequent chemical modifications of the alkene functionality. Following the desired transformations, the protecting group is removed to regenerate the carboxylic acid. This strategy can improve reaction yields, which have been reported in the range of 60-75% under optimized conditions for ester hydrolysis routes.

Contribution to the Synthesis of Agrochemicals and Fine Chemicals

While the primary documented applications of this compound are in materials science and pharmaceutical synthesis, its versatile structure suggests potential for its use as a building block in the synthesis of agrochemicals and fine chemicals. The combination of a carboxylic acid and an alkene in one molecule allows for a variety of synthetic transformations, making it an attractive starting material for the construction of more complex molecules with potential biological activity or specific functionalities. However, detailed research findings specifically outlining its direct role in the synthesis of commercialized agrochemicals or established fine chemicals are not widely available in the public domain.

Utilisation in Methodological Development for Novel Synthetic Reactions

This compound and its analogs have found utility in the development of new synthetic methodologies. Its bifunctional nature allows it to be used as a probe or substrate in the exploration of novel chemical reactions.

One documented application is its use as a catalyst in the gas-phase metathesis of cis- and trans-4-pentene. biosynth.com Research has shown that this compound exhibits catalytic activity in this reaction, with a reported enthalpy of formation of -5.6 kJ/mol and an enthalpy of activation at 298 K of -2.8 kJ/mol, indicating its relative efficacy as a catalyst for this transformation. biosynth.com It was also found to have higher catalytic activity compared to other long-chain alkanes. biosynth.com This catalytic role highlights its potential in facilitating carbon-carbon bond reorganization, a fundamental process in organic synthesis.

The reactivity of the double bond and the carboxylic acid group can be exploited in various other synthetic contexts. For instance, the alkene can undergo addition reactions, cycloadditions, or cross-coupling reactions, while the carboxylic acid can be converted into a wide range of derivatives such as esters, amides, and acid halides. This versatility makes this compound a useful tool for organic chemists seeking to develop new and efficient synthetic methods.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-pentene |

Future Prospects and Emerging Research Areas for 2 Ethylpent 4 Enoic Acid

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of fine chemicals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. This transition offers substantial advantages in terms of safety, efficiency, process control, and scalability. For a molecule like 2-Ethylpent-4-enoic acid, the application of flow chemistry presents a promising avenue for optimizing its synthesis.

Key Research Thrusts:

Miniaturized Reaction Systems: Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer. This enables precise control over reaction parameters (temperature, pressure, residence time) for reactions such as the enolate alkylation or Grignard reactions sometimes used in its synthesis. This level of control can minimize the formation of byproducts and enhance the yield and purity of this compound.

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" into a single, continuous flow process without the need to isolate and purify intermediates. This reduces solvent usage, waste generation, and manual handling, aligning with the principles of green chemistry.

In-line Purification and Analysis: Continuous processing allows for the integration of in-line purification modules (e.g., liquid-liquid extraction, chromatography) and real-time analytical techniques (e.g., IR, NMR spectroscopy). This facilitates immediate feedback for process optimization and ensures consistent product quality.

Table 9.1: Comparison of Batch vs. Flow Synthesis for Carboxylic Acids

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

| Process Control | Limited; potential for thermal gradients and hotspots. | Excellent; precise control over temperature, pressure, and residence time. |

| Safety | Higher risk with large volumes of hazardous reagents and exotherms. | Inherently safer due to small reactor volumes and superior heat dissipation. |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Simpler; achieved by running the process for a longer duration ("scaling out"). |

| Efficiency | Lower space-time yields; significant downtime between batches. | Higher space-time yields; continuous operation maximizes productivity. |

| Reproducibility | Can vary between batches due to inconsistent mixing and heat transfer. | High; consistent product quality due to uniform reaction conditions. |

The adoption of flow chemistry for the synthesis of this compound and its derivatives is an active area of research aimed at developing more economical, safer, and sustainable manufacturing processes.

Development of Machine Learning and AI-Driven Synthetic Route Design

Computer-Aided Synthesis Planning (CASP): AI platforms leverage vast databases of known chemical reactions to perform retrosynthetic analysis. nih.govnih.gov By inputting the structure of this compound, these algorithms can propose multiple viable synthetic routes, breaking the molecule down into simpler, commercially available precursors. soken.ac.jp

Reaction Prediction and Optimization: Deep learning models, such as transformers, can predict the products of unknown reactions with high accuracy. soken.ac.jpresearchgate.net Furthermore, AI can be used to optimize reaction conditions by predicting how variables like catalyst, solvent, and temperature will affect the yield and selectivity of a reaction. chemrxiv.org This could be used to refine known synthetic methods for this compound or discover entirely new ones.